molecular formula C6H8N2O4S2 B2733419 4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 129912-21-6

4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2733419
CAS No.: 129912-21-6
M. Wt: 236.26
InChI Key: RDSIODJZQJVHRQ-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid” are often used in pharmaceutical research . For example, 2-amino-4-(methylsulfonyl)benzoic acid is a compound that has been studied for its potential anti-inflammatory properties .

Scientific Research Applications

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids, which are valuable for mimicking secondary protein structures such as helices and β-sheets. A study describes a versatile chemical route for synthesizing orthogonally protected ATCs via cross-Claisen condensations, offering a method for introducing a variety of lateral chains into γ-amino acids (L. Mathieu et al., 2015).

Derivatives for Chemical Synthesis

Research on N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives involves the acylation and subsequent conversion into esters, showcasing the compound's utility in synthesizing 2-acetyl(arylsulfonyl)amino derivatives. These steps highlight its versatility in chemical synthesis, providing pathways for further modification and application in various chemical contexts (V. V. Dovlatyan et al., 2004).

Photophysical Properties and Material Science

The synthesis and study of 5-N-Arylaminothiazoles with sulfur-containing groups elucidate the impact of these functional groups on electronic structures, crucial for applications in fluorescent molecule development for material sciences and biomolecular studies. These findings suggest the potential of thiazole derivatives in creating novel fluorescent materials and sensors (T. Murai et al., 2018).

Aldose Reductase Inhibitors with Antioxidant Activity

Research into substituted benzenesulfonamides based on the chemotype of 2-(phenylsulfonamido)acetic acid demonstrates the compound's role as aldose reductase inhibitors. This activity is significant for potential therapeutic applications related to diabetic complications, showcasing the compound's medical relevance beyond basic chemical synthesis (P. Alexiou et al., 2010).

Biological Applications and Drug Metabolism

A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis illustrates the compound's role in understanding drug metabolism and pharmacokinetics. This research aids in the development of analytical standards for monitoring drug metabolites, highlighting the importance of thiazole derivatives in pharmaceutical research (M. Zmijewski et al., 2006).

Properties

IUPAC Name

2-(methanesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)13-6(7-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSIODJZQJVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of Ethyl-2-[(methylsulfonyl)amino]-4-methyl-thiazole-5-carboxylate (300 mg, 1.14 mmol) in methanol (9 mL) was treated with a 1N NaOH solution (28.4 mL, 28.4 mmol). The mixture was stirred at rt overnight. The solution was cooled to 0° C. and acidified with 6N aq. HCl solution to pH 1. The solution was extracted with dichloromethane-chloroform mixture. The organic extract was dried (MgSO4), filtered and concentrated in vacuo to obtain the title acid (148 mg, 55%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
28.4 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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